

An In-depth Technical Guide to the NSC15364-VDAC1 Interaction

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Compound of Interest

Compound Name: NSC 15364

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Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein of the outer mitochondrial membrane, regulating the flux of ions and metabolites between the mitochondria and the cytosol. Its oligomerization is a key event in the initiation of mitochondria-mediated apoptosis and other forms of programmed cell death, such as ferroptosis. NSC15364 has been identified as an inhibitor of VDAC1 oligomerization, presenting a promising therapeutic avenue for diseases characterized by excessive cell death. This technical guide provides a comprehensive overview of the current knowledge regarding the NSC15364-VDAC1 interaction, details the putative binding regions based on known VDAC1 oligomerization interfaces, and offers detailed experimental protocols for researchers to further investigate this interaction. While the precise binding site of NSC15364 on VDAC1 has not been empirically determined, this guide furnishes the necessary background and methodologies to facilitate its discovery and characterization.

Introduction to VDAC1 and NSC15364

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, forming a β -barrel structure with 19 β -strands. It plays a pivotal role in cellular metabolism by controlling the passage of ATP, ADP, pyruvate, and other metabolites. Beyond its metabolic functions, VDAC1 is a central player in programmed cell death. In response to apoptotic stimuli, VDAC1 monomers are thought to oligomerize, forming a large

pore sufficient for the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.

NSC15364 is a small molecule that has been shown to inhibit VDAC1 oligomerization. By preventing this crucial step in the apoptotic cascade, NSC15364 can protect cells from death. Recent studies have demonstrated its efficacy in cellular models of ferroptosis, a form of iron-dependent cell death, as well as in models of Alzheimer's disease where it appears to mitigate neuronal cell death[1]. While its protective effects are documented, the direct biophysical interaction and the specific binding site on VDAC1 remain to be fully elucidated.

Putative Binding Site: The VDAC1 Oligomerization Interface

In the absence of a co-crystal structure of VDAC1 and NSC15364, the most probable binding site for an oligomerization inhibitor is the protein-protein interface formed during VDAC1 dimerization and higher-order oligomerization. Structural and mutagenesis studies have identified several key regions involved in this process.

Computational and experimental data suggest that VDAC1 dimers are formed through interactions involving several of its β -strands. Specifically, β -strands 1, 2, and 19 have been identified as a primary contact site for dimerization[1]. A second potential interface involves β -strands 16 and 17[1]. Upon induction of apoptosis, it is proposed that VDAC1 undergoes conformational changes that facilitate the assembly of dimers into higher oligomeric states, which may also involve β -strand 8[1]. Therefore, it is highly probable that NSC15364 exerts its inhibitory effect by binding to one or more of these β -strands, sterically hindering the protein-protein interactions necessary for oligomer formation.

Quantitative Data

To date, the direct binding affinity (e.g., Kd) of NSC15364 to purified VDAC1 has not been published. The available quantitative data pertains to the concentrations of NSC15364 required to elicit a biological response in cellular assays, which is an indirect measure of its interaction with the VDAC1-mediated pathway.

Parameter	Cell Line	Assay	Concentration	Reference
Inhibition of Ferroptosis	H1299 (Lung Carcinoma)	Cell Viability (MTT)	100 μ M	[2]
Inhibition of Ferroptosis	MDA-MB-231 (Breast Cancer)	Cell Viability (MTT)	100 μ M	[3]
Inhibition of Ferroptosis	HEYA8 (Ovarian Cancer)	Cell Viability (MTT)	100 μ M	[3]
Inhibition of VDAC1 Oligomerization	H1299 (Lung Carcinoma)	Western Blot	100 μ M	

Table 1: Cellular Efficacy of NSC15364 in VDAC1-Mediated Processes. This table summarizes the effective concentrations of NSC15364 observed in various cell-based assays. These values represent the concentration required to inhibit a cellular process and are not a direct measure of binding affinity to VDAC1.

Biophysical Parameter	Value	Method	Reference
Dissociation Constant (Kd)	Not Reported	-	-
IC50 (Direct Binding)	Not Reported	-	-
Stoichiometry (n)	Not Reported	-	-

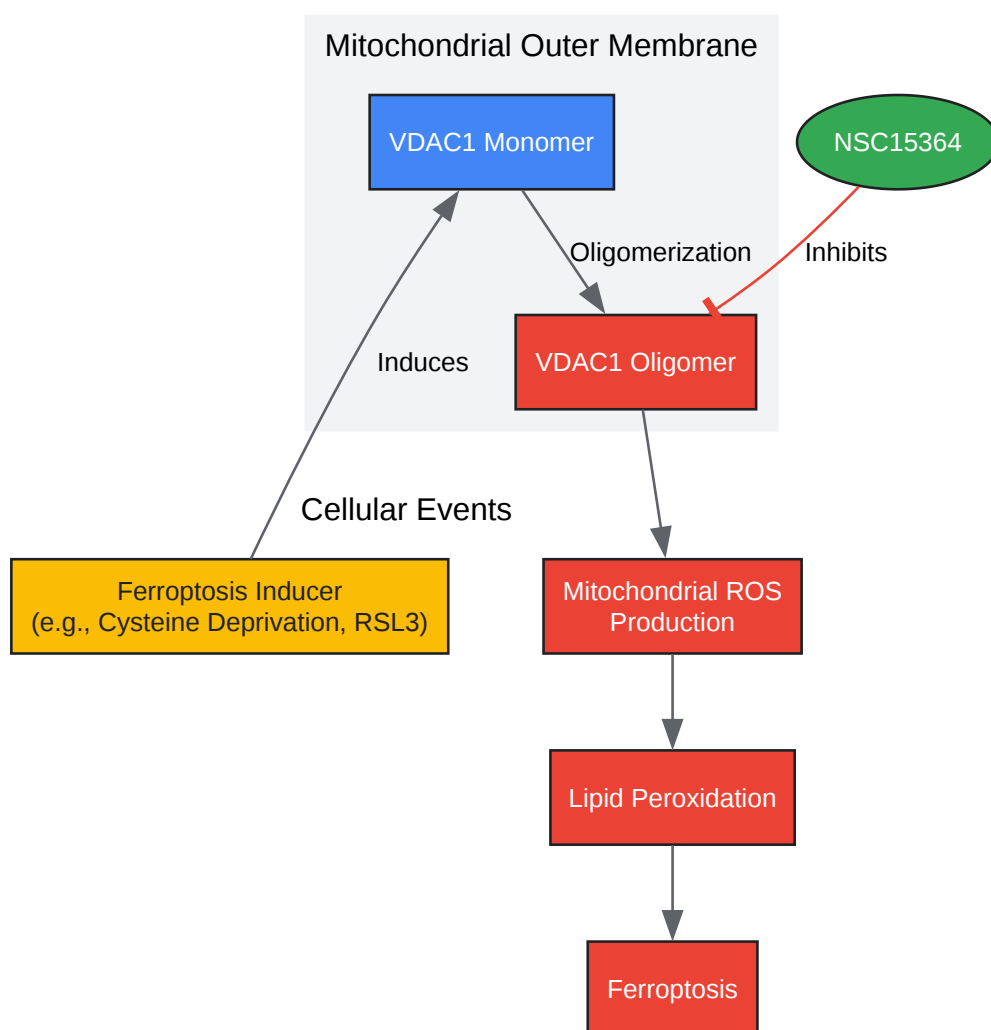
Table 2: Status of Direct Binding Data for the NSC15364-VDAC1 Interaction. This table highlights the current lack of published biophysical data characterizing the direct interaction between NSC15364 and VDAC1.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of NSC15364 in Inhibiting Ferroptosis

The following diagram illustrates the proposed signaling pathway where NSC15364 inhibits VDAC1 oligomerization, thereby preventing mitochondrial reactive oxygen species (ROS) production and subsequent ferroptosis.

Proposed Mechanism of NSC15364 in Ferroptosis Inhibition



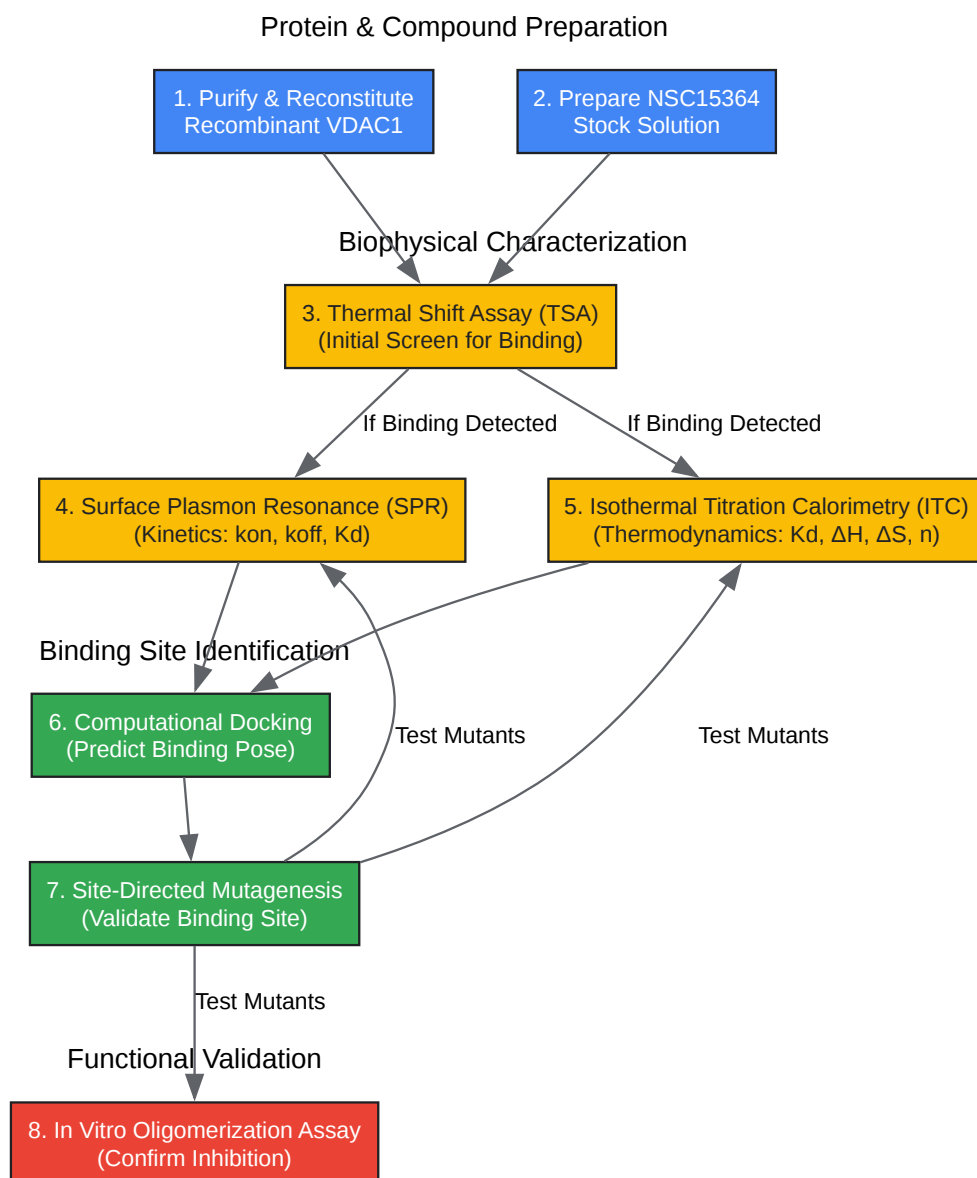
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Caption: NSC15364 inhibits VDAC1 oligomerization, a key step in ferroptosis.

Experimental Workflow for Characterizing NSC15364-VDAC1 Interaction

This workflow outlines the logical progression of experiments to fully characterize the binding of NSC15364 to VDAC1.

Workflow for NSC15364-VDAC1 Interaction Characterization

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Caption: A logical workflow for characterizing the NSC15364-VDAC1 interaction.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments to characterize the NSC15364-VDAC1 interaction. These are intended as a starting point and may require optimization.

VDAC1 Expression, Purification, and Reconstitution

This protocol is adapted for the expression of VDAC1 in *E. coli* and its subsequent purification and reconstitution into a detergent-stabilized form suitable for biophysical assays.

Materials:

- *E. coli* BL21(DE3) cells transformed with a VDAC1 expression vector (e.g., pET vector with an N-terminal His-tag).
- Luria-Bertani (LB) medium and appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme.
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100.
- Dialysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Lauryldimethylamine N-oxide (LDAO).
- Ni-NTA affinity chromatography column.

Procedure:

- Expression: Inoculate a culture of transformed *E. coli* and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C.

- **Cell Lysis:** Harvest cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication on ice.
- **Purification:** Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.
- **Washing:** Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- **Elution:** Elute VDAC1 with Elution Buffer.
- **Reconstitution:** Exchange the detergent by dialysis against Dialysis Buffer at 4°C overnight. The choice of detergent is critical for maintaining VDAC1 stability and function. LDAO is a common choice.
- **Concentration and Purity Check:** Concentrate the purified VDAC1 using a centrifugal filter device. Assess purity by SDS-PAGE and concentration by a BCA assay or UV spectroscopy.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to screen for direct binding by measuring the change in a protein's melting temperature (T_m) upon ligand binding.

Materials:

- Purified, reconstituted VDAC1.
- NSC15364 stock solution in DMSO.
- SYPRO Orange dye (5000x stock in DMSO).
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% LDAO).
- Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

- **Reaction Setup:** In a 96-well PCR plate, prepare reactions containing 2-5 μM VDAC1, a final concentration of 5x SYPRO Orange dye, and varying concentrations of NSC15364 (e.g., 0-100 μM). Include a DMSO control.
- **Melt Curve:** Place the plate in a real-time PCR machine. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
- **Data Analysis:** The T_m is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant shift in T_m (ΔT_m) in the presence of NSC15364 compared to the DMSO control indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (k_{on} , k_{off}) and affinity (K_d) of a small molecule-protein interaction in real-time.

Materials:

- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., CM5 or a chip suitable for membrane proteins).
- Purified, reconstituted VDAC1.
- NSC15364.
- Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% LDAO.
- Immobilization reagents (e.g., EDC/NHS).

Procedure:

- **Immobilization:** Immobilize VDAC1 onto the sensor chip surface. For membrane proteins, this can be achieved by direct amine coupling or by capturing VDAC1 reconstituted into liposomes on a lipid-coated surface (e.g., L1 chip).

- **Binding Analysis:** Inject a series of concentrations of NSC15364 over the immobilized VDAC1 surface. A reference flow cell without VDAC1 should be used for background subtraction.
- **Data Collection:** Monitor the change in the refractive index (measured in Response Units, RU) in real-time during the association and dissociation phases.
- **Data Analysis:** Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d , ΔH , ΔS , and stoichiometry n).

Materials:

- Isothermal titration calorimeter.
- Purified, reconstituted VDAC1.
- NSC15364.
- Dialysis Buffer (from VDAC1 purification).

Procedure:

- **Sample Preparation:** Dialyze the purified VDAC1 extensively against the final ITC buffer. Dissolve NSC15364 in the same final dialysis buffer to avoid heat of dilution effects.
- **ITC Experiment:** Load the VDAC1 solution (e.g., 10-20 μM) into the sample cell and the NSC15364 solution (e.g., 100-200 μM) into the injection syringe.
- **Titration:** Perform a series of small injections of NSC15364 into the VDAC1 solution while monitoring the heat change.

- **Data Analysis:** Integrate the heat peaks from each injection and plot them against the molar ratio of NSC15364 to VDAC1. Fit the resulting isotherm to a binding model to determine the K_d , enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Computational Docking

Molecular docking can predict the preferred binding pose of NSC15364 on the VDAC1 structure, providing a hypothesis for the binding site that can be tested experimentally.

Software:

- Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
- VDAC1 structure file (PDB ID: 2JK4 for human VDAC1, 3EMN for mouse VDAC1).
- NSC15364 structure file (SDF or MOL2 format).

Procedure:

- **Protein and Ligand Preparation:** Prepare the VDAC1 structure by adding hydrogens, assigning partial charges, and defining the receptor grid. Prepare the NSC15364 structure by generating its 3D coordinates and assigning charges.
- **Docking:** Define the search space on the VDAC1 structure. This can be a blind docking of the entire protein surface or a targeted docking focused on the putative oligomerization interfaces (β -strands 1, 2, 16, 17, 19).
- **Pose Analysis:** Analyze the resulting binding poses based on their predicted binding energy and clustering. The most favorable poses will suggest key interacting residues.
- **Hypothesis Generation:** Use the best docking poses to generate hypotheses about the specific amino acid residues in VDAC1 that are critical for binding NSC15364. These hypotheses can then be tested by site-directed mutagenesis.

Conclusion

NSC15364 is a valuable tool compound for studying the role of VDAC1 oligomerization in various cellular processes, including apoptosis and ferroptosis. While its mechanism of action is attributed to the inhibition of VDAC1 oligomerization, the precise binding site and the biophysical parameters of this interaction are yet to be determined. This guide provides a framework for researchers to address these knowledge gaps. By utilizing the described protocols for biophysical characterization and binding site mapping, the scientific community can further elucidate the molecular details of how NSC15364 modulates VDAC1 function, which will be crucial for the development of VDAC1-targeted therapeutics.

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